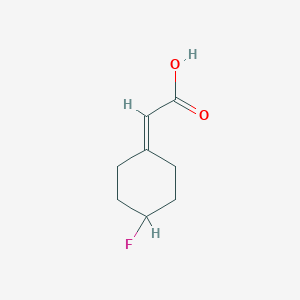

(4-Difluoro-cyclohexylidene)-acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11FO2 |

|---|---|

Molecular Weight |

158.17 g/mol |

IUPAC Name |

2-(4-fluorocyclohexylidene)acetic acid |

InChI |

InChI=1S/C8H11FO2/c9-7-3-1-6(2-4-7)5-8(10)11/h5,7H,1-4H2,(H,10,11) |

InChI Key |

QWBPJIMRZDHEMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC(=O)O)CCC1F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Difluoro Cyclohexylidene Acetic Acid

Carbon-Carbon Bond Formation Approaches for the Cyclohexylidene Moiety

With 4,4-difluorocyclohexanone (B151909) as the starting material, the primary challenge lies in forming the exocyclic double bond to introduce the acetic acid group. Olefination reactions are the most direct methods to achieve this transformation.

The Wittig reaction and its variants are cornerstone methods for converting ketones into alkenes. wikipedia.orgnih.gov However, for substrates like (4-Difluoro-cyclohexylidene)-acetic acid, which feature an electron-withdrawing group adjacent to the newly formed double bond, the Horner-Wadsworth-Emmons (HWE) reaction is often superior to the classic Wittig reaction. orgsyn.orgyoutube.com

The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding Wittig ylide, and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. youtube.com The reaction typically involves the deprotonation of a phosphonate ester, such as triethyl phosphonoacetate , with a base like sodium hydride to form a stabilized carbanion. orgsyn.orgyoutube.com This carbanion then reacts with 4,4-difluorocyclohexanone to yield the corresponding α,β-unsaturated ester, ethyl (4-difluoro-cyclohexylidene)acetate . Subsequent hydrolysis of the ester furnishes the target carboxylic acid.

The primary advantage of the HWE reaction in this context is its reliability and high yield for creating alkenes with adjacent electron-withdrawing functionalities, a scenario where the standard Wittig reaction can be less effective. orgsyn.org Stabilized Wittig ylides can also be used, but the HWE modification is generally the method of choice. organic-chemistry.org

Table 1: Comparison of Wittig-Type Reagents for Olefination

| Reaction Type | Key Reagent | Typical Base | Advantages for Target Synthesis | Byproduct |

|---|---|---|---|---|

| Wittig Reaction (Stabilized Ylide) | (Carbethoxymethylene)triphenylphosphorane | Mild bases (e.g., NaOMe, NEt3) | Forms C=C bond; well-established. organic-chemistry.org | Triphenylphosphine (B44618) oxide (often difficult to separate) |

| Horner-Wadsworth-Emmons (HWE) | Triethyl phosphonoacetate | Strong bases (e.g., NaH, NaOEt) | Generally higher yields for stabilized systems; water-soluble phosphate byproduct is easily removed. orgsyn.orgyoutube.com | Sodium diethyl phosphate (water-soluble) |

Reductive coupling reactions provide an alternative route to alkenes from carbonyl compounds. The McMurry reaction, which employs low-valent titanium reagents, is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene. wikipedia.orgnih.gov

While typically used for homocoupling to create symmetrical alkenes, the McMurry reaction can, in principle, be adapted for intramolecular cyclizations. nih.govyoutube.com A hypothetical intramolecular McMurry reaction could be envisioned from a diketo-ester precursor to form the cyclohexylidene ring system. However, for the direct intermolecular synthesis of this compound, a cross-coupling between 4,4-difluorocyclohexanone and a keto-acid or keto-ester would be required, which often leads to a mixture of products, making it a less selective approach. youtube.com

More recently, electroreductive methods have emerged for the coupling of ketones and olefins. nih.govorganic-chemistry.org These user-friendly approaches can reverse the polarity of the ketone, making it the nucleophile in a reaction with an unactivated olefin. nih.govnih.gov This strategy could potentially be applied to couple 4,4-difluorocyclohexanone with a suitable alkene precursor to form the tertiary alcohol, which would then require dehydration to yield the target alkene.

Advanced Fluorination Techniques for Cyclohexane (B81311) Systems

The synthesis of the crucial 4,4-difluorocyclohexanone intermediate can be accomplished through various modern fluorination methods. The choice of strategy often depends on the availability of the starting materials and the desired complexity, such as stereochemistry.

Electrophilic fluorination is a direct method for introducing fluorine atoms into organic molecules using an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor (F-TEDA-BF4), are widely used due to their stability, safety, and effectiveness. wikipedia.orgyoutube.com

The synthesis of 4,4-difluorocyclohexanone can be achieved by the electrophilic fluorination of a suitable precursor. For example, the fluorination of 1,4-cyclohexanedione (B43130) monoethylene ketal with an electrophilic fluorine source, followed by acidic hydrolysis to remove the ketal protecting group, yields the desired product. chemicalbook.com The use of N-F reagents like Selectfluor provides a reliable and high-yielding route to the gem-difluorinated ketone core. nih.govacs.org

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Characteristics |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Cationic, highly effective, stable, and commercially available solid. wikipedia.org |

| N-Fluorobenzenesulfonimide | NFSI | Neutral, effective, and commonly used reagent. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A neutral reagent synthesized from the corresponding disulfonic acid. wikipedia.org |

An alternative approach to constructing the difluorocyclohexane ring involves the use of difluorocarbene (:CF2). Difluorocarbene can be generated in situ from various precursors and can react with alkenes in a [2+1] cycloaddition to form difluorocyclopropanes. organic-chemistry.orgnih.gov

Reagents such as (Trifluoromethyl)trimethylsilane (TMSCF3) , also known as the Ruppert-Prakash reagent, can serve as a source of difluorocarbene when activated by a catalytic amount of an initiator like sodium iodide. organic-chemistry.orgnih.govacs.org The reaction of difluorocarbene with a cyclohexene (B86901) derivative could potentially lead to a difluorinated bicyclic intermediate, which would then require rearrangement to form the desired 4,4-difluorocyclohexane skeleton. While a viable route for synthesizing gem-difluorinated systems, this method is often more complex for forming six-membered rings directly compared to the electrophilic fluorination of a pre-existing cyclohexanone (B45756). cas.cncas.cn

For the synthesis of chiral analogs of this compound, asymmetric fluorination is a critical technology. Significant progress has been made in the enantioselective fluorination of ketones, including cyclohexanone derivatives, allowing for the creation of quaternary fluorine-containing stereocenters. nih.govacs.orgnih.gov

A powerful strategy involves the combination of two chiral catalytic cycles operating in synergy. nih.govacs.orgthieme-connect.com For instance, the merger of a chiral anion phase-transfer catalysis cycle to activate an electrophilic fluorine source like Selectfluor, and an enamine activation cycle using a chiral organocatalyst (such as a protected amino acid), has been shown to achieve direct asymmetric fluorination of α-substituted cyclohexanones with high levels of enantioselectivity. nih.govacs.orgnih.gov This dual-catalysis approach enables precise control over the stereochemistry of the fluorination step, which is essential for the synthesis of specific stereoisomers of fluorinated compounds. nih.govyoutube.com

Stereoselective Synthesis of this compound and Analogues

The exocyclic double bond in this compound can exist as two geometric isomers, (E) and (Z). Controlling the stereochemistry of this double bond is a key aspect of the synthesis, particularly if one isomer exhibits superior biological activity or desired physical properties.

For the synthesis of chiral analogs of this compound, where a stereocenter might be introduced on the cyclohexane ring or the acetic acid side chain, the use of chiral auxiliaries offers a powerful strategy. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. capes.gov.br

One of the most well-established classes of chiral auxiliaries is the Evans oxazolidinones. libretexts.org For example, a chiral oxazolidinone can be acylated with a suitable reagent to form an N-acyloxazolidinone. Deprotonation of this species with a strong base generates a chiral enolate, which can then undergo diastereoselective alkylation. After the desired alkyl group has been introduced, the chiral auxiliary can be cleaved to reveal the chiral carboxylic acid. While this approach is more suited for introducing chirality at the α-position of the acetic acid moiety, it highlights the potential for asymmetric synthesis in this class of compounds.

Catalytic asymmetric synthesis represents a more atom-economical approach to generating chiral molecules. chemrxiv.org This can involve the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, in the context of synthesizing analogs of the target molecule, an asymmetric hydrogenation of a precursor with a tetrasubstituted double bond could be envisioned using a chiral transition metal catalyst to introduce stereocenters on the cyclohexane ring with high enantioselectivity.

The following table provides a conceptual overview of how chiral auxiliaries could be employed in the synthesis of a chiral analog of this compound:

| Step | Description | Reagents and Conditions | Expected Outcome |

| 1. Auxiliary Attachment | Acylation of a chiral oxazolidinone with an appropriate acid chloride. | Chiral oxazolidinone, n-BuLi, Acid Chloride | N-Acyloxazolidinone |

| 2. Diastereoselective Alkylation | Formation of a chiral enolate followed by alkylation. | LDA or other strong base, Alkyl halide | Alkylated N-acyloxazolidinone with high diastereoselectivity |

| 3. Auxiliary Cleavage | Hydrolysis of the acyloxazolidinone to yield the chiral carboxylic acid. | LiOH, H2O2 | Enantiomerically enriched carboxylic acid |

The stereochemistry of substituents on a cyclic system can often be controlled through diastereoselective reactions. In the context of synthesizing analogs of this compound, this could involve the diastereoselective reduction of a ketone or a double bond on a precursor molecule. For example, if a prochiral ketone is present on the cyclohexane ring, its reduction with a bulky hydride reagent might favor attack from the less hindered face, leading to a specific diastereomer of the corresponding alcohol.

Furthermore, the stereoselectivity of the Horner-Wadsworth-Emmons reaction can be influenced by the reaction conditions and the nature of the phosphonate reagent, potentially allowing for the selective formation of either the (E) or (Z) isomer of the exocyclic double bond. wikipedia.org While the standard HWE reaction often yields the (E)-isomer, modifications such as the Still-Gennari modification can favor the (Z)-isomer. nrochemistry.com

Application of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that are more environmentally benign. gctlc.org In the synthesis of this compound, several aspects can be optimized to align with these principles.

One key area is the choice of solvent. Traditional organic solvents often pose environmental and health risks. The development of reactions in greener solvents, such as water or ionic liquids, or even under solvent-free conditions, is a major goal of green chemistry. gctlc.orgscribd.comacs.org For instance, aqueous Wittig reactions have been reported, which can significantly reduce the environmental impact of this transformation. scribd.comdivched.org Solvent-free Wittig reactions, often performed by grinding the reactants together, also represent a greener alternative. gctlc.orgacs.org

Another principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. In this regard, catalytic reactions are inherently more atom-economical than stoichiometric ones. The use of catalytic asymmetric methods, as discussed in section 1.4.1, is therefore a greener approach to synthesizing chiral analogs.

The reduction of waste is also a central tenet of green chemistry. The Horner-Wadsworth-Emmons reaction offers an advantage over the Wittig reaction in this respect, as the phosphate byproduct is water-soluble and can be easily separated from the product through aqueous extraction, simplifying purification and potentially reducing the use of chromatography solvents. wikipedia.org

The following table highlights some green chemistry considerations for the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis |

| Safer Solvents and Auxiliaries | Utilizing water as a solvent in Wittig reactions. scribd.comdivched.org Exploring solvent-free reaction conditions. gctlc.orgacs.org |

| Atom Economy | Employing catalytic methods, such as catalytic asymmetric hydrogenation, instead of stoichiometric reagents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Reduce Derivatives | Designing synthetic routes that minimize the use of protecting groups. |

| Catalysis | Using catalytic reagents in place of stoichiometric ones to reduce waste. |

Mechanistic Investigations of Reactions Involving 4 Difluoro Cyclohexylidene Acetic Acid

Elucidation of Reaction Pathways for Cyclohexylidene Formation

The formation of the exocyclic double bond in (4-Difluoro-cyclohexylidene)-acetic acid is typically achieved through olefination reactions starting from 4,4-difluorocyclohexanone (B151909). The most common and mechanistically well-understood pathways involve ylide chemistry, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction.

In the Wittig reaction , a phosphorus ylide, specifically one bearing an ester group, attacks the electrophilic carbonyl carbon of 4,4-difluorocyclohexanone. This nucleophilic addition leads to the formation of a zwitterionic intermediate known as a betaine (B1666868). The betaine then undergoes a ring-closing step to form a four-membered oxaphosphetane intermediate. The inherent strain and the strength of the phosphorus-oxygen bond drive the decomposition of the oxaphosphetane. This decomposition is a concerted, [2+2] cycloreversion that yields the desired this compound ester and triphenylphosphine (B44618) oxide as a byproduct. Subsequent hydrolysis of the ester furnishes the final carboxylic acid.

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative and often preferred route, particularly for generating E-alkenes with high stereoselectivity. This reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. The mechanism begins with the deprotonation of an alkyl phosphonate (e.g., triethyl phosphonoacetate) using a base to form the stabilized phosphonate carbanion. This carbanion then adds to the 4,4-difluorocyclohexanone carbonyl. Similar to the Wittig reaction, this addition forms an intermediate, which then eliminates a phosphate (B84403) ester anion to form the alkene. The high E-selectivity is attributed to the stereochemical course of the elimination step.

A summary of the key mechanistic steps is presented below.

| Reaction | Key Reagent | Intermediate(s) | Driving Force for Product Formation |

| Wittig Reaction | Phosphorus Ylide | Betaine, Oxaphosphetane | Formation of stable Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Phosphonate adduct | Elimination of a stable phosphate anion |

Detailed Analysis of Fluorination Reaction Mechanisms

The introduction of the gem-difluoro group at the C4 position of the cyclohexyl ring is a critical transformation. This is typically accomplished by the fluorination of a precursor ketone, such as cyclohexan-1,4-dione or a protected derivative. Modern deoxyfluorination reagents are commonly employed for this purpose.

One prevalent mechanism involves the use of diethylaminosulfur trifluoride (DAST) or its analogues. The reaction is initiated by the activation of the ketone's carbonyl oxygen by the electrophilic sulfur atom of DAST. This is followed by the nucleophilic attack of the fluoride (B91410) ion onto the carbonyl carbon. This process can proceed through an intermediate that has oxasulfurane character. A subsequent elimination of sulfur dioxide and a second fluoride transfer event, or a related pathway involving elimination and addition, results in the replacement of the carbonyl oxygen with two fluorine atoms.

Alternatively, photoredox catalysis has emerged as a powerful method for generating gem-difluoro compounds from reagents like chlorodifluoroacetic anhydride (B1165640) (CDFAA) or chlorodifluoroacetic acid (CDFA). nih.gov In a typical photoredox cycle, an excited photocatalyst initiates a single-electron transfer (SET) event, leading to the formation of a gem-difluoro carboxyalkyl radical. nih.gov While often used in radical additions, related radical precursors can be involved in pathways leading to gem-difluoro alkanes. The precise mechanism for converting a ketone to a gem-difluoro group using these methods would involve the generation of a difluorocarbene or a related difluorinated species that reacts at the carbonyl site.

Enzymatic fluorination, while a growing field, offers highly specific routes. Fluorinase enzymes can catalyze the formation of C-F bonds from fluoride ions and S-adenosyl-L-methionine (SAM). nih.gov While direct enzymatic conversion of a ketone to a gem-difluoro group is not standard, engineered enzymes and biosynthetic pathways represent a frontier in fluorination chemistry. nih.gov

Mechanistic Studies of Carboxylic Acid Transformations

The reactivity of this compound is dominated by its α,β-unsaturated carboxylic acid moiety. This system has two primary electrophilic sites: the carbonyl carbon and the β-carbon of the double bond.

The conjugated system of this compound allows for two modes of nucleophilic attack: direct (1,2-addition) at the carbonyl carbon and conjugate (1,4-addition) at the β-carbon. libretexts.orgjove.com

Direct (1,2) Addition-Elimination (Acyl Substitution): This pathway is typical for reactions of carboxylic acid derivatives. lumenlearning.com For the carboxylic acid itself, a strong nucleophile might deprotonate the hydroxyl group. However, upon conversion to a more reactive derivative (like an acyl chloride or ester), nucleophiles attack the carbonyl carbon directly. This proceeds through a tetrahedral intermediate. ncert.nic.in The original leaving group is then eliminated, regenerating the carbonyl and resulting in a substitution product. For instance, in Fischer esterification, an alcohol acts as the nucleophile under acidic conditions. lumenlearning.com

Conjugate (1,4) Addition (Michael Addition): This pathway is favored by softer, less basic nucleophiles such as organocopper reagents (Gilman reagents), amines, or thiols. libretexts.orgjove.com The electronegative oxygen atom withdraws electron density through the conjugated π-system, making the β-carbon electrophilic. openstax.org The nucleophile attacks this β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. jove.com This enolate is then protonated, typically at the α-carbon, to yield the 1,4-adduct. openstax.org The presence of the two electron-withdrawing fluorine atoms at the C4 position is expected to enhance the electrophilicity of the β-carbon, potentially increasing the rate of conjugate addition compared to its non-fluorinated analogue.

| Addition Type | Site of Attack | Favored by | Key Intermediate |

| 1,2-Addition | Carbonyl Carbon | Hard, strong nucleophiles (e.g., Grignard reagents) | Tetrahedral alkoxide |

| 1,4-Addition | β-Carbon | Soft, weaker nucleophiles (e.g., Gilman reagents, amines) | Enolate |

Both acid and base catalysis play crucial roles in the transformations of this compound. orgosolver.comyoutube.com

Acid Catalysis: In the presence of an acid, the carbonyl oxygen is protonated. orgosolver.comyoutube.com This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to attack by weak nucleophiles like alcohols or water. lumenlearning.comorgosolver.com This mechanism is central to reactions like Fischer esterification, where an alcohol attacks the protonated carbonyl to form an ester, and acid-catalyzed hydrolysis, which is the reverse reaction. lumenlearning.com

Base Catalysis: Base-catalyzed reactions typically involve the deprotonation of either the nucleophile or the substrate. orgosolver.comyoutube.com A strong base can deprotonate the carboxylic acid to form a carboxylate, which is generally unreactive toward nucleophilic acyl substitution but can act as a nucleophile itself. youtube.com In other scenarios, a base can deprotonate a weakly acidic α-hydrogen, although this is less relevant for the exocyclic alkene structure where there are no α-hydrogens on the ring side. For conjugate additions, a base can generate a more potent nucleophile (e.g., converting a thiol to a thiolate), which then attacks the β-carbon. orgosolver.com

Examination of Radical-Mediated Processes on the Olefinic Center

The exocyclic double bond (olefinic center) of this compound is susceptible to radical addition reactions. mdpi.com These processes typically involve three main stages: initiation, propagation, and termination.

Initiation: A radical initiator (e.g., AIBN or via photoredox catalysis) generates a radical species.

Propagation: The generated radical adds to the π-bond of the olefinic center. This addition can occur at either the α- or β-carbon. The regioselectivity is governed by the stability of the resulting radical intermediate. Addition to the β-carbon is generally favored, as it produces a radical at the α-position that is stabilized by resonance with the adjacent carbonyl group. This new alkyl radical can then participate in further reactions, such as abstracting an atom (e.g., hydrogen or a halogen) from another molecule to propagate the chain. mdpi.com

Termination: Two radical species combine to form a stable, non-radical product, terminating the chain reaction.

The presence of the gem-difluoro group can influence the reactivity of the olefin. Fluorinated radicals have distinct electronic properties, and the electron-withdrawing nature of the fluorine atoms can affect the polarity and stability of the radical intermediates formed during the propagation step. nih.gov For example, radical additions involving fluorinated radical species are a key strategy for synthesizing complex fluorinated molecules. nih.govmdpi.com

Comparative Mechanistic Studies with Related Cyclohexyl and Cyclohexylidene Structures

The mechanistic behavior of this compound is best understood by comparing it to its non-fluorinated and saturated analogues.

This compound vs. (Cyclohexylidene)-acetic acid: The primary difference is the powerful inductive electron-withdrawing effect of the two fluorine atoms.

Acidity: The difluoro group will significantly increase the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate conjugate base through induction.

Electrophilicity: The C-F bonds withdraw electron density from the ring, which in turn makes the conjugated π-system more electron-deficient. This enhances the electrophilicity of the β-carbon, making the difluorinated compound a more reactive Michael acceptor (i.e., more susceptible to 1,4-conjugate addition) than its non-fluorinated counterpart.

Radical Reactions: The electron-poor nature of the double bond will affect its reactivity towards nucleophilic or electrophilic radicals, altering reaction rates and potentially the regioselectivity of addition.

This compound vs. (4,4-Difluorocyclohexyl)-acetic acid: The key distinction here is the presence of the exocyclic double bond.

Reactivity: The unsaturated compound possesses the α,β-unsaturated system, which is the site of conjugate additions and radical additions to the olefin. The saturated analogue, (4,4-Difluorocyclohexyl)-acetic acid, lacks this reactive center. nih.gov Its chemistry is primarily that of a standard carboxylic acid and a fluorinated alkane.

The table below summarizes the key comparative points.

| Compound | Key Structural Feature | Impact on Mechanism |

| This compound | gem-Difluoro group + α,β-Unsaturated system | Increased acidity; enhanced electrophilicity at β-carbon for conjugate addition; unique radical reactivity. |

| (Cyclohexylidene)-acetic acid | α,β-Unsaturated system | Baseline reactivity for conjugate addition and olefin reactions; lower acidity than the fluorinated version. |

| (4,4-Difluorocyclohexyl)-acetic acid | gem-Difluoro group + Saturated ring | Lacks olefin-specific reactivity (e.g., conjugate addition); higher acidity than a non-fluorinated saturated acid; reactivity is limited to the carboxylic acid group. |

Advanced Spectroscopic Characterization and Structural Analysis of 4 Difluoro Cyclohexylidene Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of (4-Difluoro-cyclohexylidene)-acetic acid is expected to provide key insights into the proton environments within the molecule. The spectrum would be characterized by signals corresponding to the vinylic proton, the protons on the cyclohexane (B81311) ring, and the acidic proton of the carboxylic acid group.

The vinylic proton, attached to the carbon double-bonded to the cyclohexane ring, is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 5.5 and 6.5 ppm. This significant downfield shift is attributed to the deshielding effect of the adjacent carboxylic acid group and the double bond.

The protons on the cyclohexane ring would exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on the carbons adjacent to the sp²-hybridized carbon (C2 and C6) are expected to resonate at a different frequency than the protons on the carbons adjacent to the difluorinated carbon (C3 and C5). The acidic proton of the carboxylic acid group would appear as a broad singlet, typically in the region of δ 10-13 ppm, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinylic CH | 5.5 - 6.5 | Singlet |

| Cyclohexane CH₂ (C2, C6) | 2.0 - 2.8 | Multiplet |

| Cyclohexane CH₂ (C3, C5) | 1.8 - 2.5 | Multiplet |

| Carboxylic Acid OH | 10.0 - 13.0 | Broad Singlet |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. organicchemistrydata.orgtn-sanso.co.jpchemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carboxylic acid carbon, the two sp² carbons of the double bond, the difluorinated carbon, and the other sp³ carbons of the cyclohexane ring.

The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, in the range of δ 170-180 ppm. The sp² carbons of the exocyclic double bond would resonate between δ 110 and 150 ppm. The carbon atom bonded to the two fluorine atoms will show a characteristic triplet in the proton-coupled spectrum due to one-bond C-F coupling and will have a chemical shift in the range of δ 115-125 ppm. The remaining sp³ carbons of the cyclohexane ring would appear in the upfield region of the spectrum, typically between δ 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | 170 - 180 |

| Vinylic C (quaternary) | 130 - 150 |

| Vinylic CH | 110 - 125 |

| CF₂ | 115 - 125 (triplet) |

| Cyclohexane CH₂ (C2, C6) | 25 - 40 |

| Cyclohexane CH₂ (C3, C5) | 20 - 35 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. rsc.orgchemicalbook.comorgsyn.org

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. In this compound, the two fluorine atoms are chemically equivalent and are expected to give a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be influenced by the electronic environment of the cyclohexane ring. The signal may appear as a multiplet due to coupling with the adjacent protons on the cyclohexane ring. The typical chemical shift range for fluorine atoms in such an environment can be broad, but for geminal difluoroalkanes, it often falls in the range of -90 to -120 ppm relative to a standard such as CFCl₃. cnr.itresearchgate.net

To unambiguously assign the proton and carbon signals and to confirm the structural connectivity, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the cyclohexane ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which would be crucial in confirming the connectivity between the acetic acid moiety and the cyclohexane ring, as well as the positions of the fluorine atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to determine the stereochemistry of the molecule. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad and strong absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. A sharp and intense peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the α,β-unsaturated carboxylic acid. The C=C stretching vibration of the exocyclic double bond is expected to appear in the region of 1640-1680 cm⁻¹. The C-F stretching vibrations of the difluoro group typically appear as strong absorptions in the fingerprint region, between 1000 and 1200 cm⁻¹. rsc.orgnist.gov

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad, Strong |

| C-H Stretch (sp² and sp³) | 2850 - 3100 | Medium to Strong |

| Carbonyl C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Alkene C=C Stretch | 1640 - 1680 | Medium |

| C-F Stretch | 1000 - 1200 | Strong |

Note: These are predicted values based on typical IR absorption frequencies for the respective functional groups. rsc.orgnist.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₈H₁₀F₂O₂. parchem.com

The high-resolution mass spectrum would show a molecular ion peak [M]⁺ that corresponds to the exact molecular weight of the compound (176.0645 g/mol ). The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for α,β-unsaturated carboxylic acids include the loss of a hydroxyl radical (·OH, M-17) and the loss of a carboxyl group (·COOH, M-45). libretexts.orgdocbrown.info The presence of the difluorocyclohexane ring would also lead to characteristic fragmentation patterns, including the loss of HF or other fragments from the ring.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion |

| 176 | [C₈H₁₀F₂O₂]⁺ (Molecular Ion) |

| 159 | [M - OH]⁺ |

| 131 | [M - COOH]⁺ |

| 111 | [M - COOH - HF]⁺ |

Note: These are predicted fragmentation patterns based on the known fragmentation of similar compounds. libretexts.orgdocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

No published studies were identified that report on the UV-Vis absorption spectrum of this compound. Therefore, data regarding its chromophoric properties, including maximum absorption wavelengths (λmax) and molar absorptivity coefficients (ε), remain uncharacterized in the public domain. Such data would be crucial for understanding the electronic transitions within the molecule, particularly the influence of the difluoro-cyclohexylidene and acetic acid moieties on its absorption of ultraviolet and visible light.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Similarly, there are no available reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, critical information about its solid-state structure is unknown. This includes:

Molecular Conformation: The precise three-dimensional arrangement of the atoms, including bond lengths, bond angles, and torsional angles, has not been determined.

Crystal Packing: Details on how the molecules arrange themselves in the crystal lattice, including intermolecular interactions like hydrogen bonding, are not available.

Crystallographic Parameters: Data such as the unit cell dimensions (a, b, c, α, β, γ) and the space group have not been reported.

This lack of crystallographic data precludes a definitive understanding of the molecule's structure at the atomic level in the solid state.

Theoretical and Computational Chemistry Studies of 4 Difluoro Cyclohexylidene Acetic Acid

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. pku.edu.cn It has proven to be a versatile and accurate tool for determining the optimized geometry and total electronic energy of molecules like (4-Difluoro-cyclohexylidene)-acetic acid. DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, offering a detailed three-dimensional picture of the molecule's most stable conformation.

For carboxylic acids, specific DFT functionals such as B3LYP and CAM-B3LYP, when combined with a suitable basis set and a solvation model, have been shown to provide reliable results. nih.gov For instance, a study on various carboxylic acids demonstrated that the CAM-B3LYP functional with an explicit consideration of two water molecules could accurately predict properties like pKa with a mean absolute error of less than 0.5 units. nih.gov While specific data for this compound is not available in the cited literature, the application of such methods would yield valuable insights into its structure and energy.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Cyclohexane (B81311) Acetic Acid Derivative

| Property | Illustrative Value | Method |

| Total Electronic Energy | -X Hartrees | B3LYP/6-311++G(d,p) |

| Dipole Moment | Y Debye | B3LYP/6-311++G(d,p) |

| C=O Bond Length | ~1.21 Å | B3LYP/6-311++G(d,p) |

| C-F Bond Length | ~1.39 Å | B3LYP/6-311++G(d,p) |

Note: The values in this table are illustrative and represent typical ranges for similar molecules, as specific published data for this compound is not available.

For situations requiring even greater accuracy, particularly for electronic energies and reaction barriers, higher-level ab initio methods such as Coupled-Cluster (CC) theory are employed. nih.govarxiv.org CC methods, including variants like CCSD(T) (Coupled-Cluster with Singles, Doubles, and perturbative Triples), provide a more rigorous treatment of electron correlation compared to standard DFT functionals. nih.gov These methods are considered the "gold standard" in quantum chemistry for small to medium-sized molecules.

The computational cost of CC methods is significantly higher than that of DFT, scaling steeply with the size of the system. nih.gov However, for a molecule of the size of this compound, such calculations are feasible and would provide benchmark data for calibrating more computationally efficient DFT methods. These high-accuracy calculations are crucial for obtaining reliable thermochemical data and for studying systems where electron correlation effects are particularly important. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap generally implies greater stability and lower reactivity. nih.govbiomedres.us

DFT calculations are commonly used to determine the energies of these orbitals. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential, hardness, softness, and electrophilicity index. These descriptors provide quantitative measures of a molecule's reactivity and can be used to predict how it will interact with other chemical species. For example, a small HOMO-LUMO gap is often associated with higher chemical reactivity and lower kinetic stability. biomedres.us

Table 2: Conceptual Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Reaction Mechanism Modeling and Energy Profiles

Computational chemistry is also instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, is a key determinant of the reaction rate.

DFT methods, such as those employing the M06-2X functional, have been successfully used to investigate reaction mechanisms and calculate activation energies for various organic reactions. mdpi.com Once the transition state is located and the activation energy is determined, transition state theory can be used to predict the reaction rate constant. This predictive capability is invaluable for understanding and optimizing chemical processes. For a reaction involving this compound, such as its esterification or amidation, these methods could be used to model the reaction pathway and predict the conditions that would favor the desired product.

Reactions are typically carried out in a solvent, which can have a significant impact on reaction energetics and mechanisms. Computational models can account for solvent effects through either implicit or explicit solvation models. Implicit models, such as the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvation models involve including a number of solvent molecules in the quantum mechanical calculation. This approach is more computationally demanding but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. For reactions involving charged or highly polar species, like the carboxylate anion of this compound, the choice of solvent and the method used to model its effects can be critical for obtaining accurate predictions of reaction rates and equilibria. nih.gov

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, primarily based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. mdpi.com These methods solve the electronic structure of a molecule to derive properties that are directly related to experimental spectra, such as Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectroscopy.

For this compound, DFT calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. The accuracy of these predictions depends on the chosen functional and basis set. youtube.com For instance, the B3LYP functional combined with a basis set like 6-311+G(d,p) is commonly used for organic molecules. mdpi.commdpi.com The calculations would involve optimizing the molecular geometry and then computing the NMR shielding tensors for each atom. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Similarly, vibrational frequencies corresponding to IR and Raman active modes can be calculated. These calculations help in assigning the peaks observed in experimental spectra to specific molecular motions, such as C-F stretches, C=C bond vibrations, and the characteristic modes of the carboxylic acid group.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

This table illustrates the type of data that can be generated using first-principles calculations. The values are hypothetical and serve as an example of computational output.

| Parameter | Predicted Value (Illustrative) |

| ¹³C Chemical Shift (C=O) | 170-175 ppm |

| ¹³C Chemical Shift (C=C) | 125-135 ppm |

| ¹³C Chemical Shift (CF₂) | 115-125 ppm (triplet) |

| ¹H Chemical Shift (COOH) | 10-12 ppm |

| ¹⁹F Chemical Shift | -90 to -110 ppm |

| IR Frequency (C=O stretch) | 1700-1725 cm⁻¹ |

| IR Frequency (C-F stretch) | 1000-1100 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape and intermolecular interactions of flexible molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of molecular motion and energetics. researchgate.net

For this compound, the cyclohexane ring can adopt various conformations, such as chair, boat, and twist-boat. The presence of the difluoro and exocyclic double bond substituents influences the relative stability of these conformers. Computational studies on related molecules like 1,4-difluorocyclohexane (B14309936) have shown that the conformational preference can be highly dependent on the environment, with different conformers being favored in the gas phase versus in solution. acs.orgnih.gov MD simulations can model these solvent effects explicitly and determine the populations of different conformers.

Furthermore, MD simulations are ideal for studying intermolecular interactions. In a relevant solvent like water or in the condensed phase, the carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor. nih.gov Simulations can reveal the dynamics of hydrogen bond formation and breaking, including the potential for dimerization, a common feature of carboxylic acids. acs.orgrsc.org The simulation trajectories can be analyzed to determine the radial distribution functions, which describe the probability of finding other molecules at a certain distance from the solute. acs.org

Table 2: Illustrative Conformational and Interaction Parameters from MD Simulations

This table provides an example of the kind of quantitative data that can be extracted from MD simulations to describe the conformational preferences and interaction patterns of the molecule.

| Parameter | Description | Illustrative Value/Observation |

| Ring Conformation | Predominant conformation of the difluorocyclohexane ring. | Twisted-chair due to sp² center, with specific pucker parameters. |

| Dihedral Angle (F-C-C-F) | Torsional angle between the two fluorine atoms. | Distribution centered around a specific angle, e.g., 60°. |

| Hydrogen Bonds (solute-water) | Average number of hydrogen bonds between the carboxylic acid and water molecules. | 2.5 |

| Dimerization Propensity | Percentage of time the molecule exists as a hydrogen-bonded dimer in solution. | Low in dilute aqueous solution, higher in non-polar solvents. |

In Silico Prediction of Chemical Properties and Reactivity Trends

In silico methods, ranging from empirical Quantitative Structure-Activity Relationship (QSAR) models to quantum chemical calculations, are used to predict a wide array of chemical properties and reactivity trends. europa.eunih.gov These predictions are valuable for understanding a molecule's potential behavior in chemical reactions and biological systems.

For this compound, quantum chemistry calculations can provide fundamental insights into its electronic structure, which governs its reactivity. Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for electrostatic interactions and chemical attack. For this molecule, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the acidic hydrogen.

Partial Atomic Charges: These calculations quantify the charge distribution at the atomic level, offering a more detailed view of the molecule's polarity.

As an α,β-unsaturated carboxylic acid, the molecule's reactivity is characterized by the conjugated system. libretexts.org This system allows for reactions like Michael addition, where a nucleophile attacks the β-carbon. libretexts.org The presence of the electron-withdrawing difluoro group on the cyclohexane ring can further influence the electronic properties of the double bond, potentially affecting its susceptibility to nucleophilic or electrophilic attack.

QSAR models, which correlate structural features with properties, can be used to predict physicochemical properties like the octanol-water partition coefficient (logP), water solubility, and pKa. nih.govmdpi.com

Table 3: Predicted Physicochemical and Reactivity Descriptors (Illustrative)

This table presents a set of properties for this compound that could be predicted using various in silico and quantum chemical methods.

| Property/Descriptor | Predicted Value (Illustrative) | Method of Prediction | Significance |

| pKa | 4.0 - 4.5 | QSAR, DFT | Predicts the degree of ionization at a given pH. |

| LogP | 1.5 - 2.0 | QSAR | Indicates lipophilicity and potential for membrane permeability. |

| HOMO Energy | -7.0 eV | DFT | Relates to ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | -1.5 eV | DFT | Relates to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.5 eV | DFT | Indicates kinetic stability and resistance to electronic excitation. |

| Mulliken Charge on Cβ | +0.15 | DFT | Identifies the β-carbon of the unsaturated acid as an electrophilic site. |

Based on a comprehensive search of available scientific literature and databases, there is currently no public information detailing the specific applications of This compound in the advanced organic synthesis research areas outlined in the request.

Extensive queries aimed at uncovering its use as a synthetic intermediate, a precursor to bioisosteres, a building block for complex scaffolds, or in the synthesis of specific derivatives like alpha-amino acids, phenylacetic acid analogues, and heterocyclic compounds did not yield any relevant research findings, papers, or patents.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified sections and subsections. The compound does not appear to be documented in the public domain for these particular synthetic applications.

Applications of 4 Difluoro Cyclohexylidene Acetic Acid in Advanced Organic Synthesis Research

Role in Enabling the Synthesis of Other Chemical Entities

(4-Difluoro-cyclohexylidene)-acetic acid is a versatile building block in advanced organic synthesis, primarily owing to its unique combination of functional groups: a geminal difluoride on a cyclohexane (B81311) ring and an exocyclic α,β-unsaturated carboxylic acid. These features allow it to serve as a precursor for a variety of more complex chemical entities. Its synthetic utility can be broadly categorized by the transformations of its key structural motifs.

The presence of the difluorocyclohexyl group is of particular interest in medicinal chemistry. The replacement of hydrogen atoms or carbonyl groups with fluorine can significantly alter the physicochemical and biological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This concept, known as bioisosterism, makes this compound a valuable starting material for the synthesis of novel drug candidates. u-tokyo.ac.jpnih.govipinnovative.comdrughunter.com

The reactivity of the α,β-unsaturated carboxylic acid moiety allows for a range of chemical transformations, enabling the construction of diverse molecular scaffolds. These reactions can be used to introduce new functional groups and build more complex carbocyclic and heterocyclic systems. libretexts.orgbeilstein-journals.orgorganic-chemistry.org

Potential Synthetic Transformations and Resulting Entities

The dual reactivity of this compound allows for its use in the synthesis of various derivatives. The following table outlines potential reaction pathways and the classes of compounds that can be synthesized, based on the known reactivity of α,β-unsaturated carboxylic acids and fluorinated organic compounds.

| Reaction Type | Reagents and Conditions | Resulting Chemical Entity Class | Potential Significance |

|---|---|---|---|

| Michael Addition (Conjugate Addition) | Nucleophiles (e.g., amines, thiols, organocuprates) | β-Substituted (4,4-difluorocyclohexyl)acetic acids | Introduction of diverse functional groups for structure-activity relationship (SAR) studies. |

| Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C, PtO₂) | (4,4-Difluorocyclohexyl)acetic acid | Creation of saturated difluorinated carboxylic acid building blocks. |

| Halogenation/Hydration | X₂ (X=Br, Cl), H₂O/H⁺ | α-Halo-β-hydroxy-(4,4-difluorocyclohexyl)acetic acids | Intermediates for further functionalization, such as epoxide formation. |

| Lactonization | Acid catalyst, intramolecular cyclization | Spirocyclic lactones containing a difluorocyclohexane ring | Access to novel heterocyclic scaffolds with potential biological activity. libretexts.org |

| Amide Coupling | Amines, Coupling Agents (e.g., DCC, EDC) | (4-Difluoro-cyclohexylidene)-acetamides | Synthesis of potential bioactive amides and peptidomimetics. |

| Esterification | Alcohols, Acid Catalyst | This compound esters | Prodrug strategies and modification of pharmacokinetic properties. |

| Decarboxylative Reactions | Photoredox catalysis | Vinyl-substituted difluorocyclohexanes | Formation of C-C bonds and access to different substitution patterns. nih.gov |

This table is generated based on established principles of organic chemistry and the known reactivity of the functional groups present in this compound. The specific reaction conditions and outcomes would require experimental validation.

Detailed Research Findings on Analogous Systems

While specific research detailing the synthetic applications of this compound is limited in publicly accessible literature, studies on analogous compounds highlight its potential. For instance, the synthesis of various phenoxy acetic acid derivatives has been extensively reported, where the core acetic acid moiety is used to build more complex structures, including hydrazones with potential biological activities. mdpi.com The principles of these syntheses, such as amide bond formation and reactions at the carboxylic acid group, are directly applicable to this compound.

Furthermore, research into α,β-unsaturated carboxylic acids demonstrates their utility in constructing heterocyclic systems. For example, they can undergo cycloaddition reactions or serve as precursors for multicomponent reactions to form a wide array of medicinally relevant scaffolds like pyrimidines and oxadiazoles. nih.govchemmethod.com The difluorinated cyclohexane ring in the target compound would impart unique properties to the resulting heterocycles.

The strategic incorporation of fluorine is a cornerstone of modern drug design. The difluoromethyl group (a substructure within the difluorocyclohexyl ring) is often used as a bioisostere for a hydroxyl group or a carbonyl oxygen, and can also serve to block metabolic oxidation. u-tokyo.ac.jpnih.gov Therefore, derivatives synthesized from this compound are of high interest for developing new therapeutic agents.

Structure Reactivity Relationship Investigations of 4 Difluoro Cyclohexylidene Acetic Acid and Its Analogues

Impact of Fluorine Substitution on Electronic Properties and Reactivity

The presence of two fluorine atoms on the C4 position of the cyclohexyl ring in (4-Difluoro-cyclohexylidene)-acetic acid significantly influences its electronic properties and reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing nature, transmitted through inductive effects, plays a pivotal role.

The gem-difluoro group at the C4 position exerts a powerful -I (negative inductive) effect, withdrawing electron density from the cyclohexyl ring. This electronic pull propagates through the sigma bonds and across the exocyclic double bond to the carboxylic acid moiety. Consequently, the acidity of the carboxylic acid is expected to be enhanced compared to its non-fluorinated counterpart, cyclohexylideneacetic acid. Computational studies on various fluorinated carboxylic acids have consistently shown that fluorine substitution leads to a decrease in the pKa value, indicating a stronger acid. researchgate.netnih.govresearchgate.netepa.govnih.gov For instance, the pKa of acetic acid is approximately 4.76, while trifluoroacetic acid has a pKa of about 0.5. While the gem-difluoro group in the target molecule is more distant from the carboxylic acid than in trifluoroacetic acid, a notable increase in acidity is still anticipated.

The electron-withdrawing nature of the fluorine atoms also affects the reactivity of the α,β-unsaturated system. The double bond in this compound is electron-deficient, making it more susceptible to nucleophilic attack. This is a common feature of α,β-unsaturated carbonyl compounds, where the β-carbon is an electrophilic site. wikipedia.org The presence of the gem-difluoro group further enhances the electrophilicity of the β-carbon (the C1 of the cyclohexane (B81311) ring). Reactions involving nucleophilic addition to the double bond are therefore expected to be more facile for the difluorinated compound compared to its non-fluorinated analogue. Studies on gem-difluoroalkenes have shown their susceptibility to nucleophilic attack at the difluorinated carbon. nih.govacs.org

| Property | Estimated Impact of Difluoro Group |

| Acidity (pKa) | Lower (more acidic) |

| Electrophilicity of β-carbon | Increased |

| Reactivity towards Nucleophiles | Enhanced |

Conformational Analysis and its Influence on Chemical Transformations

The cyclohexylidene ring in this compound is not planar and can adopt different conformations, which in turn can influence the molecule's reactivity. The chair conformation is the most stable for a cyclohexane ring, and the substituents can occupy either axial or equatorial positions. sapub.org In the case of the cyclohexylidene moiety, the exocyclic double bond imposes some constraints on the ring's flexibility.

The specific conformation adopted by the molecule can influence the stereochemical outcome of chemical transformations. For reactions occurring at the double bond or the carboxylic acid, the orientation of these groups relative to the cyclohexyl ring can dictate the approach of reagents. For example, in addition reactions to the double bond, the incoming nucleophile might preferentially attack from the less sterically hindered face of the molecule, which is determined by the ring's conformation. The study of conformational preferences in substituted cyclohexanes is crucial for predicting the selectivity of such reactions. sapub.org

| Conformation Feature | Influence on Chemical Transformations |

| Ring Conformation | Dictates the steric environment around the reactive sites. |

| Axial/Equatorial Orientation | Can influence the approach trajectory of reagents. |

| Conformational Flexibility | Affects the ability of the molecule to adopt a reactive conformation. |

Steric and Electronic Effects of the Cyclohexylidene Moiety

The cyclohexylidene group itself imparts specific steric and electronic characteristics to the molecule. Sterically, the six-membered ring is a bulky substituent, which can hinder the approach of reagents to the reactive centers, namely the double bond and the carboxylic acid. This steric hindrance can affect reaction rates and, in some cases, control the regioselectivity and stereoselectivity of reactions.

Electronically, the sp2-hybridized carbon of the exocyclic double bond is part of the conjugated system of the α,β-unsaturated carboxylic acid. This allows for delocalization of electron density, which is a key factor in the characteristic reactivity of this class of compounds. The cyclohexylidene ring, being composed of sp3-hybridized carbons (except for the C1), primarily acts as an alkyl substituent that can have a mild electron-donating effect through hyperconjugation. However, in this compound, this effect is overshadowed by the strong electron-withdrawing influence of the fluorine atoms.

Comparative Studies with Saturated (4,4-Difluorocyclohexyl)acetic Acid and Monofluorinated Analogues

A comparative analysis with its saturated and monofluorinated analogues provides valuable insights into the role of the double bond and the degree of fluorination on the molecule's properties.

(4,4-Difluorocyclohexyl)acetic acid , the saturated analogue, lacks the exocyclic double bond. nih.gov This has several important consequences:

Acidity: The absence of the sp2-hybridized carbon and the conjugated system means that the electronic effect of the gem-difluoro group is transmitted solely through the sigma bonds. While the inductive effect is still present, its influence on the acidity of the carboxylic acid might be slightly attenuated compared to the unsaturated analogue.

Reactivity: The primary reactive site is the carboxylic acid group. The reactivity will be typical of a substituted acetic acid, and reactions will primarily involve the carboxyl group (e.g., esterification, amide formation). The molecule will not undergo the addition reactions characteristic of α,β-unsaturated systems.

A monofluorinated analogue , such as (4-fluoro-cyclohexylidene)-acetic acid, would allow for the dissection of the effect of having one versus two fluorine atoms.

Electronic Effects: A single fluorine atom would still exert a significant electron-withdrawing effect, but it would be less pronounced than that of the gem-difluoro group. This would likely result in an acidity intermediate between the non-fluorinated and difluorinated compounds.

Conformational Analysis: In a monofluorinated cyclohexane, the fluorine atom can exist in either an axial or equatorial position, with the equatorial position generally being more stable. sapub.org This conformational equilibrium would need to be considered when analyzing its reactivity.

| Compound | Key Structural Feature | Expected Acidity (pKa) | Primary Reactive Sites |

| This compound | gem-difluoro, exocyclic double bond | Lowest (most acidic) | Carboxylic acid, C=C double bond |

| (4,4-Difluorocyclohexyl)acetic acid | gem-difluoro, saturated ring | Intermediate | Carboxylic acid |

| (4-Monofluoro-cyclohexylidene)-acetic acid | monofluorinated, exocyclic double bond | Intermediate | Carboxylic acid, C=C double bond |

| Cyclohexylideneacetic acid | non-fluorinated, exocyclic double bond | Highest (least acidic) | Carboxylic acid, C=C double bond |

Correlation of Structural Modifications with Reaction Outcome and Selectivity

The structural modifications discussed above—namely the presence of the gem-difluoro group, the exocyclic double bond, and the degree of fluorination—are expected to have a direct and predictable impact on reaction outcomes and selectivity.

Regioselectivity: In addition reactions to the double bond of this compound, the enhanced electrophilicity of the β-carbon due to the gem-difluoro group will strongly favor the addition of nucleophiles at this position (Michael addition). wikipedia.org

Stereoselectivity: The stereochemical outcome of reactions will be influenced by the conformational preferences of the cyclohexylidene ring. Reagents are likely to approach from the less sterically hindered face, and the rigidity of the ring system can lead to high levels of diastereoselectivity. The specific stereoisomer formed will depend on the interplay between the steric bulk of the substituents and the trajectory of the attacking species.

Reaction Rates: The electron-withdrawing nature of the fluorine atoms is expected to increase the rate of nucleophilic addition reactions to the double bond. Conversely, reactions that involve the development of positive charge in the vicinity of the fluorinated ring might be disfavored.

By systematically modifying the structure—for example, by changing the number of fluorine atoms or by altering the substituents on the carboxylic acid—it is possible to fine-tune the reactivity and selectivity of these compounds. This makes them versatile building blocks for the synthesis of complex molecules with desired properties.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of (4-Difluoro-cyclohexylidene)-acetic acid and its derivatives is a primary area for future research. The development of novel catalytic systems is crucial for improving reaction efficiency, selectivity, and sustainability.

Key research directions include:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of this compound is a significant goal. This would provide access to stereochemically pure compounds, which are often essential for applications in medicinal chemistry and materials science.

Transition Metal Catalysis: Exploring a wider range of transition metal catalysts, beyond traditional palladium and nickel systems, could lead to more efficient and selective cross-coupling and C-H functionalization reactions for the synthesis and modification of the difluorocyclohexylidene scaffold.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for the synthesis of fluorinated compounds. Research into organocatalytic methods for the introduction of the difluoromethylene group or for the asymmetric transformation of the acetic acid side chain could provide more environmentally friendly synthetic routes.

Biocatalysis: The use of enzymes as catalysts in the synthesis of organofluorine compounds is a growing field. Future research could focus on identifying or engineering enzymes that can selectively fluorinate the cyclohexyl ring or perform stereoselective modifications to the molecule.

A comparative table of potential catalytic systems is presented below:

| Catalytic System | Potential Advantages | Research Focus |

| Asymmetric Catalysis | Access to enantiomerically pure compounds | Development of novel chiral ligands and catalysts |

| Transition Metal Catalysis | High efficiency and selectivity | Exploration of new metal catalysts and reaction conditions |

| Organocatalysis | Metal-free, environmentally benign | Design of new organocatalysts for fluorination and asymmetric synthesis |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme screening and engineering for specific transformations |

Exploration of Uncharted Reaction Pathways and Transformations

Beyond its synthesis, the reactivity of this compound itself presents a fertile ground for investigation. Understanding and expanding its chemical transformations will unlock its full potential as a versatile building block.

Future research in this area could focus on:

Functionalization of the Cyclohexyl Ring: Developing methods for the selective functionalization of the difluorinated cyclohexane (B81311) ring at positions other than the gem-dinal difluoro-carbon. This could involve C-H activation strategies to introduce new substituents and create a wider range of derivatives.

Transformations of the Acetic Acid Moiety: Exploring novel transformations of the carboxylic acid group to generate a diverse library of functional groups, such as amides, esters, and ketones.

Ring-Opening and Rearrangement Reactions: Investigating the possibility of ring-opening or rearrangement reactions of the difluorocyclohexane ring to access novel fluorinated acyclic and heterocyclic structures. The strain and electronic properties of the ring may lead to unexpected and useful chemical transformations.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to enable new reaction pathways that are not accessible through traditional thermal methods. This could include novel C-C and C-heteroatom bond formations.

Expansion of Applications in Diverse Fields of Chemical Science

The unique properties imparted by the difluoromethylene group, such as increased metabolic stability, lipophilicity, and altered acidity, suggest that this compound and its derivatives could have significant applications in various fields.

Potential areas for application-driven research include:

Medicinal Chemistry: The incorporation of the 4,4-difluorocyclohexyl motif is a known strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties. researchgate.net Future research could involve the synthesis and biological evaluation of derivatives of this compound as potential therapeutic agents in areas such as oncology, infectious diseases, and metabolic disorders.

Agrochemicals: Fluorinated compounds play a crucial role in modern agrochemicals. chinesechemsoc.org Investigating the herbicidal, insecticidal, or fungicidal activities of this compound derivatives could lead to the development of new and more effective crop protection agents.

Materials Science: The introduction of fluorine can significantly impact the properties of organic materials, including their thermal stability, liquid crystalline behavior, and electronic properties. Research into the synthesis of polymers, liquid crystals, and functional dyes incorporating the this compound scaffold could lead to new materials with advanced properties.

The following table outlines potential applications in these diverse fields:

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Novel therapeutic agents | Enhanced metabolic stability and binding affinity |

| Agrochemicals | Herbicides, insecticides, fungicides | Improved efficacy and bioavailability |

| Materials Science | Polymers, liquid crystals, dyes | Enhanced thermal stability and unique electronic properties |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These computational tools can accelerate the discovery and development of new molecules and reactions.

Future research directions at the intersection of computational and experimental chemistry for this compound include:

Predictive Synthesis Planning: Using AI algorithms to predict the most efficient synthetic routes to this compound and its derivatives. acs.org These tools can analyze vast reaction databases to suggest novel and optimized reaction conditions.

Reaction Outcome Prediction: Employing machine learning models to predict the outcome of unknown reactions involving this compound, including yields and stereoselectivity. eurekalert.orgchemeurope.com This can help to prioritize experiments and reduce the time and resources spent on trial-and-error synthesis.

In Silico Screening for Biological Activity: Utilizing computational models to screen virtual libraries of this compound derivatives for potential biological activity. This can identify promising candidates for further experimental investigation in drug and agrochemical discovery.

Materials Property Prediction: Applying AI to predict the physical and chemical properties of materials derived from this compound, guiding the design of new materials with desired characteristics.

The integration of these computational approaches will undoubtedly accelerate the pace of research and unlock new opportunities for the application of this promising fluorinated compound.

Q & A

Q. Methodological

- Cross-Reference Databases : Use authoritative sources like NIST Chemistry WebBook to verify data .

- Replicate Experiments : Standardize conditions (e.g., Anton Paar’s viscosity measurements at 30–100°C ).

- Statistical Analysis : Calculate standard deviations from multiple trials (e.g., class data in titration experiments showed ±0.0430M variability ).

- Crystallography : Single-crystal X-ray studies resolve structural ambiguities, as applied to 1,2-benzothiazin derivatives .

What considerations are critical when designing titration experiments to determine the concentration of this compound solutions?

Q. Experimental Design

- Indicator Selection : Use phenolphthalein for basic endpoints (pH 8.2–10.0); avoid methyl orange, which changes color in acidic ranges .

- Burette Calibration : Pre-rinse with NaOH to eliminate air bubbles and ensure precise volume measurements.

- Error Mitigation : Avoid over-titration by stopping at faint pink endpoints. For 0.845M acetic acid, a 13.6% error was attributed to indicator overuse .

- Data Triangulation : Validate results with alternative methods (e.g., conductometric titration).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.